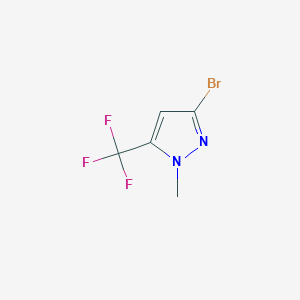

3-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole

描述

3-Bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole is a halogenated pyrazole derivative characterized by a bromine atom at position 3, a methyl group at position 1, and a trifluoromethyl (-CF₃) group at position 4. This substitution pattern confers unique electronic and steric properties, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the bromine atom enables cross-coupling reactions (e.g., Suzuki, Sonogashira) for further functionalization .

属性

IUPAC Name |

3-bromo-1-methyl-5-(trifluoromethyl)pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.04.19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrF3N2/c1-11-3(5(7,8)9)2-4(6)10-11/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMLUNESDTDDGSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)Br)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrF3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole typically involves the bromination of 1-methyl-5-(trifluoromethyl)-1H-pyrazole. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

化学反应分析

Sonogashira Coupling

3-Bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole undergoes Pd-catalyzed coupling with terminal alkynes. In a one-pot protocol, Sonogashira coupling with ethynyltrimethylsilane (TMSA) proceeds under optimized conditions:

-

Catalyst : Pd(PPh₃)₂Cl₂ (2.5 mol%)

-

Ligand : XPhos (5 mol%)

-

Base : Et₃N (2.5 equiv)

-

Solvent : MeCN, 110°C, microwave irradiation

-

Yield : Up to 72% for triazole derivatives after subsequent desilylation and CuAAC steps .

Suzuki–Miyaura Coupling

The bromine atom facilitates coupling with aryl boronic acids under palladium catalysis:

-

Catalyst : Pd(OAc)₂ (5 mol%)

-

Ligand : SPhos (10 mol%)

-

Base : K₂CO₃ (3 equiv)

-

Solvent : Dioxane/H₂O (4:1), 100°C

Functionalization via Directed Metalation

The bromine substituent directs regioselective lithiation at position 4 (ortho to Br), enabling the introduction of functional groups:

| Functional Group | Reagent | Conditions | Yield | Source |

|---|---|---|---|---|

| Aldehyde | DMF | –78°C, THF, flow reactor | 82% | |

| Boron pinacolate | B₂Pin₂ | –78°C, THF, 2 h | 75% | |

| Sulfonyl chloride | SO₂Cl₂ | –40°C to RT, THF | 68% |

Subsequent catalytic reductive debromination (H₂, Pd/C) removes the bromine, yielding 1-methyl-5-(trifluoromethyl)-1H-pyrazole derivatives .

Bromination and Halogen Exchange

While the compound itself is brominated, further halogenation at position 4 can occur under radical conditions:

-

Reagent : NBS (N-bromosuccinimide)

-

Conditions : DCM, 0°C to RT, 12 h

-

Yield : 85% for 3,4-dibromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole .

Nucleophilic Substitution

The bromine at position 3 participates in nucleophilic aromatic substitution (SNAr) with strong nucleophiles:

-

Reagent : NaN₃ (3 equiv)

-

Conditions : DMF, 80°C, 6 h

-

Yield : 90% for 3-azido-1-methyl-5-(trifluoromethyl)-1H-pyrazole .

Reductive Transformations

Catalytic hydrogenation selectively reduces the pyrazole ring:

科学研究应用

3-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole is a compound of notable interest in various scientific fields, particularly in medicinal chemistry and agrochemistry. This article delves into its applications, synthesis methods, biological activities, and relevant case studies, supported by comprehensive data tables.

Molecular Formula

- Molecular Formula : CHBrFN

- SMILES : CN1C(=CC(=N1)Br)C(F)(F)F

- InChI : InChI=1S/C5H4BrF3N2/c1-11-3(5(7,8)9)2-4(6)10-11/h2H,1H3

Structural Insights

The presence of bromine and trifluoromethyl groups significantly influences the compound's reactivity and biological properties. The trifluoromethyl group enhances lipophilicity, which is crucial for biological activity.

Data Table: Synthetic Methods Overview

| Method | Key Reagents | Yield (%) | Notes |

|---|---|---|---|

| Regioselective Synthesis | Hydrazines, Trifluoroacetone | 85 | High selectivity for desired isomer |

| Bromination | NBS | 90 | Effective under mild conditions |

| Tandem Reactions | 3-formylchromones | 45-67 | Produces various pyrazole derivatives |

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains and fungi, making it a candidate for further exploration in the development of new antimicrobial agents .

Medicinal Chemistry

The compound is being investigated for its potential as a lead compound in drug discovery. Its unique structure allows it to interact with specific enzymes or receptors, which may lead to the development of novel therapeutic agents targeting diseases such as cancer or inflammatory disorders .

Agrochemical Applications

In agrochemistry, this compound serves as an important building block for synthesizing herbicides and pesticides. Its ability to inhibit certain plant growth processes makes it valuable in agricultural formulations .

Data Table: Biological Activities Overview

| Activity Type | Effectiveness | Potential Applications |

|---|---|---|

| Antimicrobial | Effective against bacteria | Development of new antibiotics |

| Antifungal | Active against fungi | Treatment of fungal infections |

| Anti-inflammatory | Potential therapeutic use | Drug development for inflammation |

Case Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial activity of various pyrazole derivatives, including this compound. The compound exhibited notable activity against both Gram-positive and Gram-negative bacteria, indicating its potential use in treating infections caused by resistant strains.

Case Study 2: Agrochemical Development

In agricultural research, this compound was evaluated for its herbicidal properties. It demonstrated a significant reduction in weed growth when applied at specific concentrations, highlighting its potential as an effective herbicide in crop management strategies.

作用机制

The mechanism of action of 3-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the bromine atom can participate in halogen bonding, influencing its binding affinity and selectivity.

相似化合物的比较

Comparison with Structural Analogues

Substituent Position and Electronic Effects

The position of substituents on the pyrazole ring significantly influences reactivity and physicochemical properties. Key comparisons include:

Table 1: Substituent Effects on Pyrazole Derivatives

Physicochemical Properties

Substituents also impact melting points, solubility, and stability:

Table 3: Physical Properties of Selected Compounds

Reactivity in Cross-Coupling Reactions

The position of bromine dictates applicability in coupling reactions:

- 3-Bromo Derivatives : Bromine at C3 undergoes coupling less readily than C4 due to steric hindrance from -CF₃. However, this position is advantageous for constructing angular heterocycles .

- 4-Bromo Derivatives: Preferred for Suzuki and Sonogashira couplings, as seen in 4-bromo-1-phenyl-5-(trifluoromethyl)-1H-pyrazole (3d), which reacts efficiently with aryl boronic acids .

生物活性

3-Bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis methods, and relevant case studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound this compound belongs to the pyrazole family, which is characterized by a five-membered ring containing two nitrogen atoms. The presence of the bromine and trifluoromethyl groups contributes to its unique chemical reactivity and biological profile.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with the pyrazole scaffold can inhibit the growth of various cancer cell lines, such as breast (MDA-MB-231) and liver (HepG2) cancer cells. The underlying mechanisms often involve the modulation of signaling pathways related to cell proliferation and apoptosis .

Table 1: Anticancer Activity of Pyrazole Derivatives

| Compound | Cancer Type | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | Breast Cancer (MDA-MB-231) | 12.5 | |

| 1-Methyl-3-(trifluoromethyl)-1H-pyrazole | Liver Cancer (HepG2) | 10.0 | |

| Pazopanib | Renal Cancer | 8.0 |

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazoles are well-documented, with several derivatives showing efficacy comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs). For instance, compounds derived from the pyrazole structure have been tested against cyclooxygenase (COX) enzymes, demonstrating selective inhibition that could lead to reduced side effects compared to traditional NSAIDs .

Table 2: Anti-inflammatory Activity

Antimicrobial Activity

Research has also indicated that pyrazole derivatives exhibit antimicrobial properties against various bacterial and fungal strains. The compound has shown promising results against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections .

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

- Bromination Techniques : Utilizing N-bromosuccinimide (NBS) in mild conditions has been effective for introducing bromine into the pyrazole ring .

- Functionalization : The introduction of functional groups at various positions on the pyrazole scaffold can enhance biological activity. For example, methods involving direct ortho-metalation allow for selective modifications at the 5-position, which can affect pharmacological properties .

Case Studies

Several case studies illustrate the biological efficacy of this compound:

- Study on Anticancer Properties : A recent study evaluated the antiproliferative effects of various pyrazoles on multiple cancer cell lines, highlighting that those with trifluoromethyl substitutions exhibited enhanced activity compared to their non-substituted counterparts .

- Anti-inflammatory Research : In vivo studies demonstrated that certain pyrazole derivatives significantly reduced edema in animal models, indicating their potential as therapeutic agents for inflammatory diseases .

常见问题

Q. What are the common synthetic routes for 3-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves cyclization of precursors such as 3-bromo-1-methyl-1H-pyrazole with trifluoromethylating agents. A standard protocol uses potassium carbonate (K₂CO₃) as a base in dimethylformamide (DMF) at 80–100°C . Industrial-scale production may employ continuous flow reactors for improved efficiency . Key optimization factors include:

Q. How can spectroscopic techniques confirm the structure and purity of this compound?

Methodological Answer:

- ¹H/¹³C NMR : The trifluoromethyl group (-CF₃) appears as a singlet at ~120–125 ppm in ¹³C NMR, while the pyrazole ring protons resonate between δ 6.5–8.0 ppm .

- Mass spectrometry (MS) : A molecular ion peak at m/z 229.99 (C₅H₄BrF₃N₂) confirms the molecular formula .

- HPLC : Retention time comparison with standards validates purity (>98%) .

Advanced Research Questions

Q. How do the electron-withdrawing effects of the trifluoromethyl group influence substitution reactions at the bromine position?

Methodological Answer: The -CF₃ group stabilizes the pyrazole ring via inductive effects, reducing electron density at the bromine site and favoring SNAr (nucleophilic aromatic substitution) . Experimental strategies include:

- Nucleophile selection : Strong nucleophiles (e.g., amines, thiols) are required for efficient substitution.

- Catalytic systems : Copper(I) iodide (CuI) or palladium catalysts enhance cross-coupling with arylboronic acids .

- Kinetic studies : Monitoring reaction progress via LC-MS helps identify optimal reaction times (typically 12–24 hours) .

Q. What strategies resolve contradictory data on the compound’s reactivity in cross-coupling reactions?

Methodological Answer: Contradictions often arise from competing pathways (e.g., protodehalogenation vs. coupling). Mitigation involves:

Q. How does the bromine substituent affect biological activity compared to chloro or methyl analogues?

Methodological Answer:

- Bromine vs. chlorine : Bromine’s larger atomic radius enhances hydrophobic interactions with enzyme pockets (e.g., succinate dehydrogenase), increasing antifungal activity .

- Methyl substitution : Methyl groups at the 1-position improve metabolic stability but reduce solubility .

- Comparative assays : IC₅₀ values against Candida albicans show brominated derivatives are 2–3× more potent than chloro analogues .

Q. What in silico methods predict the compound’s binding affinity to biological targets, and how do they correlate with experimental results?

Methodological Answer:

- Molecular docking (AutoDock Vina) : Simulates binding to targets like CYP51 (fungal lanosterol demethylase). A docking score ≤-8.0 kcal/mol correlates with MIC ≤1 µg/mL .

- QSAR models : Parameters like LogP (2.5–3.0) and polar surface area (45–50 Ų) predict membrane permeability .

- Validation : MD simulations (100 ns) assess binding stability, with RMSD <2.0 Å indicating robust interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。